molecular formula C19H20F3N3O5 B2946312 Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate CAS No. 2097930-71-5

Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate

Cat. No.: B2946312
CAS No.: 2097930-71-5
M. Wt: 427.38
InChI Key: FBKQOJGLQAEBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate typically involves multiple steps. One common approach starts with the preparation of the imidazolidinone ring, followed by the introduction of the piperidine ring and the benzoate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate is unique due to its combination of an imidazolidinone ring, a piperidine ring, and a benzoate ester

Properties

IUPAC Name

methyl 2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O5/c1-30-17(28)14-5-3-2-4-13(14)16(27)23-8-6-12(7-9-23)24-10-15(26)25(18(24)29)11-19(20,21)22/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKQOJGLQAEBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.